molecular formula C14H14O2 B7847108 Furan-2-yl(4-isopropylphenyl)methanone CAS No. 30764-60-4

Furan-2-yl(4-isopropylphenyl)methanone

Cat. No.: B7847108
CAS No.: 30764-60-4
M. Wt: 214.26 g/mol
InChI Key: VSGPREZXKFEMSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-2-yl(4-isopropylphenyl)methanone is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring attached to a phenyl group, which is further substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(4-isopropylphenyl)methanone typically involves the reaction of furan-2-carboxylic acid with 4-isopropylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

Furan-2-carboxylic acid+4-isopropylbenzoyl chloridePyridine, RefluxThis compound\text{Furan-2-carboxylic acid} + \text{4-isopropylbenzoyl chloride} \xrightarrow{\text{Pyridine, Reflux}} \text{this compound} Furan-2-carboxylic acid+4-isopropylbenzoyl chloridePyridine, Reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(4-isopropylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Furan-2-yl(4-isopropylphenyl)methanol.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are being explored for their potential as therapeutic agents, particularly as inhibitors of specific enzymes.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Furan-2-yl(4-isopropylphenyl)methanone in biological systems involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. The exact pathways and targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-yl(phenyl)methanone: Similar structure but without the isopropyl group.

    Furan-2-yl(4-methylphenyl)methanone: Similar structure with a methyl group instead of an isopropyl group.

    Furan-2-yl(4-chlorophenyl)methanone: Similar structure with a chlorine atom instead of an isopropyl group.

Uniqueness

Furan-2-yl(4-isopropylphenyl)methanone is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity and potentially improve its interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

furan-2-yl-(4-propan-2-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10(2)11-5-7-12(8-6-11)14(15)13-4-3-9-16-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGPREZXKFEMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501261109
Record name 2-Furanyl[4-(1-methylethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501261109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30764-60-4
Record name 2-Furanyl[4-(1-methylethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30764-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furanyl[4-(1-methylethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501261109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.